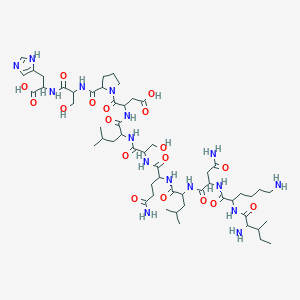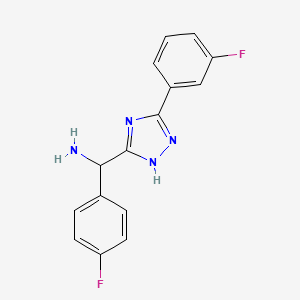
3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Méthylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one est un composé hétérocyclique qui présente un noyau de quinazolinone avec un groupe sulfanyl et un substituant méthylpyridinyl
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(3-Méthylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one implique généralement les étapes suivantes :
Formation du noyau de quinazolinone : Le noyau de quinazolinone peut être synthétisé par cyclisation de dérivés de l’acide anthranilique avec du formamide ou ses équivalents en conditions acides ou basiques.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par des réactions de substitution nucléophile, souvent en utilisant des réactifs thiols tels que la thiourée ou le thiophénol.
Fixation du groupe méthylpyridinyl : Le groupe méthylpyridinyl est généralement introduit par une réaction de couplage, telle qu’un couplage de Suzuki ou de Heck, en utilisant des dérivés de pyridine appropriés et des catalyseurs au palladium.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et l’utilisation de techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le noyau de quinazolinone peut subir des réactions de réduction pour former des dihydroquinazolinones en utilisant des agents réducteurs tels que l’hydrure de lithium aluminium.
Substitution : Le groupe méthylpyridinyl peut participer à des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire du composé.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium aluminium, borohydrure de sodium.
Substitution : Catalyseurs au palladium, bases telles que le carbonate de potassium.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Dihydroquinazolinones.
Substitution : Différents dérivés fonctionnalisés selon les substituants introduits.
Applications de la recherche scientifique
Chimie
En chimie, la 3-(3-Méthylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one est utilisée comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouveaux composés.
Biologie
Biologiquement, ce composé a un potentiel de pharmacophore dans la conception de médicaments. Son noyau de quinazolinone est connu pour diverses activités biologiques, y compris les propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Médecine
En médecine, des dérivés de ce composé sont en cours d’investigation pour leurs effets thérapeutiques potentiels. La présence du groupe sulfanyl et de la fraction méthylpyridinyl peut améliorer la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un candidat prometteur pour le développement de médicaments.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, telles qu’une stabilité ou une réactivité améliorée. Il peut également servir d’intermédiaire dans la synthèse d’autres produits chimiques précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its quinazolinone core is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The presence of the sulfanyl group and the methylpyridinyl moiety can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It can also serve as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
Le mécanisme d’action de la 3-(3-Méthylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one implique son interaction avec diverses cibles moléculaires. Le noyau de quinazolinone peut inhiber les enzymes ou les récepteurs impliqués dans les voies pathogéniques, tandis que le groupe sulfanyl peut former des liaisons covalentes avec les protéines cibles, augmentant l’efficacité du composé. Le groupe méthylpyridinyl peut améliorer l’affinité de liaison du composé et sa sélectivité pour des cibles spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-Méthylpyridin-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one : Structure similaire mais avec une position différente du groupe méthyle sur le cycle pyridine.
3-(3-Méthylpyridin-2-yl)-2-sulfanylquinazolin-4-one : Dépourvue du composant dihydro, ce qui peut affecter sa réactivité et son activité biologique.
3-(3-Méthylpyridin-2-yl)-2-mercapto-3,4-dihydroquinazolin-4-one : Similaire, mais avec un groupe mercapto au lieu d’un groupe sulfanyl.
Unicité
La combinaison unique du noyau de quinazolinone, du groupe sulfanyl et de la fraction méthylpyridinyl dans la 3-(3-Méthylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Numéro CAS |
855715-11-6 |
|---|---|
Formule moléculaire |
C14H11N3OS |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
3-(3-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-5-4-8-15-12(9)17-13(18)10-6-2-3-7-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) |
Clé InChI |
UXMDMDTWPIQLAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)
![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)

![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
amine](/img/structure/B12117160.png)
